N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the thiazolidine intermediate with the sulfonamide intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-2-carboxamide
Uniqueness
N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the thiazolidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-7-3-9(20(13,17)18)4-10(8(7)2)15-12(16)11-5-19-6-14-11/h3-4,11,14H,5-6H2,1-2H3,(H,15,16)(H2,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSULSGDDYWSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2CSCN2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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